molecular formula C16H26ClNO3 B13420981 Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride

Cat. No.: B13420981
M. Wt: 315.83 g/mol
InChI Key: AYUBUCOVRQQXPD-FNIUFUSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride (CAS No. 273398-39-3) is a metabolite of tramadol hydrochloride, a synthetic opioid analgesic. Tramadol itself is a racemic mixture of (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride, with two chiral centers enabling four stereoisomers . This compound is formed via cyclohexyl oxidation during tramadol metabolism, introducing a hydroxyl group at the 4-position of the cyclohexane ring . This modification alters its physicochemical properties and pharmacological profile compared to the parent compound. The metabolite is classified as a Phase I product and is part of tramadol’s complex metabolic network, which includes over 24 metabolites in rats and dogs .

Properties

Molecular Formula

C16H26ClNO3

Molecular Weight

315.83 g/mol

IUPAC Name

(1R,2R,4S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,4-diol;hydrochloride

InChI

InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-9-14(18)7-8-16(13,19)12-5-4-6-15(10-12)20-3;/h4-6,10,13-14,18-19H,7-9,11H2,1-3H3;1H/t13-,14+,16+;/m1./s1

InChI Key

AYUBUCOVRQQXPD-FNIUFUSKSA-N

Isomeric SMILES

CN(C)C[C@H]1C[C@H](CC[C@@]1(C2=CC(=CC=C2)OC)O)O.Cl

Canonical SMILES

CN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)O.Cl

Origin of Product

United States

Preparation Methods

Mannich Base Formation

The starting point is the synthesis of the Mannich hydrochloride intermediate:

  • Cyclohexanone is reacted with paraformaldehyde and dimethylamine hydrochloride to form dimethylaminomethylcyclohexanone hydrochloride (Mannich hydrochloride).
  • This reaction is typically conducted in acetone or similar solvents.

Liberation of Mannich Base

  • The Mannich hydrochloride is treated with a base such as sodium hydroxide in a solvent mixture (e.g., toluene, methyl tert-butyl ether, and water) to liberate the free Mannich base.
  • This step is crucial for subsequent Grignard reaction.

Grignard Reaction

  • The Mannich base is reacted with a Grignard reagent, typically 3-bromoanisole, in dry tetrahydrofuran (THF) in the presence of magnesium.
  • This reaction yields a mixture of tramadol base isomers (cis and trans) along with impurities.
  • The reaction is carefully controlled to maximize the formation of the desired trans isomer.

Isolation and Purification of Trans Isomer

  • The crude base mixture is subjected to recrystallization from ethyl acetate to enrich the trans isomer.
  • Alternatively, the mixture can be converted to the tramadol base monohydrate under mildly basic conditions (pH 7.5–8.5), which favors the trans isomer crystallization.

Conversion to Hydrochloride Salt

  • The purified trans tramadol base or its monohydrate is reacted with hydrochloric acid to form tramadol hydrochloride.
  • A novel one-pot process involves reacting a mixture of cis and trans bases with aqueous hydrochloric acid containing a catalytic amount of water.
  • The moisture content (3–5%) is critical for selective precipitation of the trans tramadol hydrochloride, leaving the cis isomer in solution.
  • This process avoids carcinogenic solvents like 1,4-dioxane, improving safety and environmental profile.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Mannich Base Formation Cyclohexanone, paraformaldehyde, dimethylamine HCl, acetone Forms Mannich hydrochloride
Mannich Base Liberation NaOH, toluene/methyl tert-butyl ether/water mixture Liberates free Mannich base
Grignard Reaction 3-bromoanisole, Mg, dry THF Produces cis/trans tramadol base mixture
Recrystallization Ethyl acetate Enriches trans isomer
Base Monohydrate Formation pH 7.5–8.5, mild base Improves purity and yield of trans isomer
Hydrochloride Formation HCl (aqueous or gas), water content 3–5% Selective precipitation of trans hydrochloride

Research Findings and Improvements

  • The one-pot process using aqueous HCl with controlled water content significantly improves yield and purity of the trans isomer hydrochloride, avoiding multiple crystallizations and hazardous solvents.
  • Adjusting the pH in the base monohydrate formation step is critical; pH below 7.5 or above 8.5 reduces yield and purity.
  • The use of aromatic acids (e.g., benzoic acid) in pH adjustment yields similar quality and yield as mineral acids.
  • Avoidance of 1,4-dioxane, a category 1 carcinogen, enhances process safety and regulatory compliance.
  • The process can start from a mixture of cis and trans bases, simplifying raw material requirements and reducing purification steps.

Summary Table of Key Preparation Methods

Method Key Features Advantages Disadvantages
Traditional Multi-step Separate isolation of cis/trans isomers, use of 1,4-dioxane Well-established, high purity possible Multiple steps, hazardous solvents
One-pot HCl with water catalyst Reaction of cis/trans base mixture with aqueous HCl (3-5% water) High purity, good yield, safer solvents Requires precise moisture control
Base Monohydrate route pH adjustment to 7.5–8.5 to crystallize trans isomer Improved purity, intermediate isolation Sensitive to pH deviations

Chemical Reactions Analysis

Types of Reactions

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Pharmacological Properties

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride exhibits analgesic effects primarily through its action on the central nervous system. It functions as a serotonin-norepinephrine reuptake inhibitor and has an affinity for mu-opioid receptors , contributing to its pain-relieving properties. This compound may also modulate pain pathways differently than Tramadol itself, potentially offering alternative therapeutic benefits or side effect profiles.

Pain Management

The primary application of this compound is in pain management therapies . Given its status as a metabolite of Tramadol, it is investigated for enhancing analgesic efficacy while possibly reducing side effects associated with traditional opioid treatments. Studies indicate that this compound may provide effective relief for moderate to severe pain, similar to its parent compound but with potentially fewer adverse effects .

Potential in Treating Other Conditions

In addition to pain management, this compound is being explored for its potential role in treating conditions such as urinary incontinence . Its interaction with various neurotransmitter systems may offer therapeutic benefits beyond pain relief.

Pharmacokinetic and Pharmacodynamic Interactions

Research indicates that this compound interacts with multiple neurotransmitter systems, particularly serotonin and norepinephrine pathways. This interaction necessitates careful monitoring when used concurrently with other central nervous system depressants or serotonergic agents, highlighting the importance of understanding its pharmacokinetic and pharmacodynamic profiles .

Mechanism of Action

The analgesic effect of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is believed to be due to its dual mechanism of action:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Chemical Comparisons

The table below summarizes key structural and molecular differences between Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride and related compounds:

Compound Molecular Formula Molecular Weight Key Structural Features
Tramadol Hydrochloride C₁₆H₂₅NO₂·HCl 299.8 Cis-cyclohexanol ring, 3-methoxyphenyl group, dimethylaminomethyl side chain
O-Desmethyl Tramadol Hydrochloride C₁₅H₂₃NO₂·HCl 285.8 Demethylated 3-hydroxyphenyl group, retained cyclohexanol structure
This compound C₁₆H₂₅NO₃·HCl* 315.8* 4-hydroxycyclohexanol modification, retains methoxyphenyl and dimethylaminomethyl groups
Tramadol Related Compound B C₉H₁₇NO·HCl 191.7 Cyclohexanone core, lacks aromatic ring and side chain
(±)-Trans-Tramadol Hydrochloride C₁₆H₂₅NO₂·HCl 299.8 Trans stereochemistry at cyclohexanol ring; considered an impurity in drug formulations

*Inferred molecular weight based on tramadol’s structure with an added hydroxyl group.

Pharmacological Activity

Tramadol’s dual mechanism—μ-opioid receptor agonism and monoamine reuptake inhibition—differs from its metabolites and isomers:

Compound μ-Opioid Receptor Affinity (Ki) Monoamine Reuptake Inhibition (Ki) Key Pharmacological Roles
Tramadol Hydrochloride 2.1 µM Norepinephrine: 0.79 µM; Serotonin: 0.99 µM Analgesia via dual mechanisms; partial naloxone reversal in non-opioid tests
O-Desmethyl Tramadol ~10x higher affinity than tramadol Weak or negligible Primary active metabolite; stronger μ-opioid activity but reduced monoamine effects
Rac-4-Hydroxycyclohexyl Tramadol Not directly reported; predicted lower due to steric hindrance Not characterized Likely inactive or weak activity; detoxification intermediate
(±)-Trans-Tramadol Hydrochloride No selective binding Not studied Pharmacologically inactive; considered a synthesis impurity
  • This compound is hypothesized to exhibit reduced μ-opioid binding due to the hydroxyl group disrupting receptor interactions. Its role in analgesia remains unclear, though it may contribute to tramadol’s overall metabolic clearance .
  • O-Desmethyl Tramadol is critical for tramadol’s efficacy, contributing 90% of μ-opioid activity in humans .

Metabolic Pathways and Stability

  • Tramadol Hydrochloride : Metabolized via O-demethylation (CYP2D6/3A4), N-demethylation , and cyclohexyl oxidation (CYP450) . Stable in solid form but degrades under extreme pH or UV exposure .
  • Rac-4-Hydroxycyclohexyl Tramadol: Formed via cyclohexyl oxidation (Pathway 3) and conjugated as glucuronides. Limited shelf life due to polar hydroxy group; requires controlled storage .
  • O-Desmethyl Tramadol : Generated via O-demethylation and accounts for ~30% of urinary metabolites. Higher stability than Rac-4 derivatives .

Research Findings and Clinical Implications

Analgesic Efficacy : Tramadol’s dual mechanism provides broad-spectrum pain relief with fewer typical opioid side effects (e.g., respiratory depression), but Rac-4-Hydroxycyclohexyl Tramadol likely contributes minimally to analgesia .

Metabolic Interactions : Polymorphic CYP2D6 activity affects O-desmethyl tramadol levels, influencing analgesia. Rac-4-Hydroxycyclohexyl formation is less enzyme-dependent, reducing interpatient variability .

Analytical Challenges : Rac-4-Hydroxycyclohexyl Tramadol can be distinguished from tramadol via UPLC retention time shifts and altered UV spectra, though standardized assays are lacking .

Biological Activity

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is an important metabolite of Tramadol, a widely used opioid analgesic. This compound exhibits distinct biological activities that contribute to its analgesic properties and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological mechanisms, comparative efficacy, and safety profile.

This compound has a molecular formula of C16H23ClN2O2 and a molar mass of approximately 315.84 g/mol. The compound features a hydroxyl group on the cyclohexyl ring, which differentiates it from its parent compound, Tramadol. This structural modification influences its pharmacological effects.

The primary mechanism of action involves:

  • Serotonin-Norepinephrine Reuptake Inhibition (SNRI) : Like Tramadol, this compound inhibits the reuptake of serotonin and norepinephrine, enhancing their levels in the synaptic cleft, which contributes to its analgesic effects.
  • Mu-Opioid Receptor Agonism : The compound exhibits affinity for mu-opioid receptors, which are critical in mediating pain relief.

Pharmacokinetics

This compound is rapidly absorbed following administration, with peak plasma concentrations typically occurring within 2 to 3 hours. The pharmacokinetic profile shows variability among individuals due to genetic polymorphisms affecting CYP2D6 enzyme activity, which is responsible for metabolizing Tramadol into its active forms .

Analgesic Efficacy

Research indicates that this compound may offer enhanced analgesic efficacy compared to Tramadol itself. A study involving patients with chronic low back pain showed a significant reduction in pain scores after treatment with tramadol formulations, suggesting that metabolites like Rac-4-Hydroxycyclohexyl may play a role in improving outcomes .

Side Effects

The side effect profile for this compound mirrors that of Tramadol, with common adverse effects including:

  • Constipation
  • Nausea
  • Drowsiness
  • Dizziness

In a multicenter observational study, the incidence of side effects was reported at 37.7%, with a treatment discontinuation rate of 15.1% due to adverse reactions .

Case Studies and Research Findings

Several studies have explored the biological activity and clinical implications of this compound:

  • Pain Management : A case study highlighted its potential in managing moderate to severe pain while possibly reducing side effects associated with traditional opioids.
  • Urinary Incontinence : Investigations into its application for treating urinary incontinence suggest additional therapeutic benefits beyond pain management.
  • Pharmacokinetic Variability : A study examining genetic factors influencing drug metabolism found that polymorphisms in CYP2D6 significantly affect the efficacy of tramadol and its metabolites, including Rac-4-Hydroxycyclohexyl .

Data Table: Comparative Analysis of Opioid Analgesics

CompoundMechanism of ActionKey Features
Rac-4-Hydroxycyclohexyl TramadolSNRI & Mu-opioid receptor agonistUnique hydroxyl group; potential for reduced side effects
TramadolSNRI & Mu-opioid receptor agonistDual-action; common side effects
O-desmethyltramadolMu-opioid receptor agonistHigher potency than tramadol
TapentadolNorepinephrine reuptake inhibitorLower abuse potential

Q & A

Q. How should conflicting results in stability studies be reconciled?

  • Root Cause Analysis : Investigate variables such as excipient interactions, packaging integrity, or analytical method variability. Replicate studies under controlled conditions and cross-validate with orthogonal techniques (e.g., NMR for structural confirmation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.